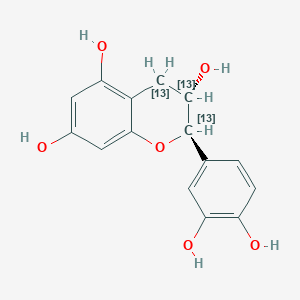
Catechin-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catechin-13C3 is a stable isotope-labeled compound, specifically a 13C-labeled form of catechin. Catechins are a type of flavonoid, a class of polyphenolic compounds found in various plants, particularly in tea leaves. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Catechin-13C3 can be synthesized through various methods, including the incorporation of 13C-labeled carbon atoms into the catechin structure. One common approach involves the use of 13C-labeled glucose as a precursor, which is then converted into catechin through a series of enzymatic reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the 13C-labeled compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using biotechnological methods. This includes the fermentation of 13C-labeled glucose by microorganisms that can convert it into catechin. The process is optimized to maximize yield and purity, and the final product is purified using techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Catechin-13C3 undergoes various chemical reactions, including:
Oxidation: Catechins are prone to oxidation, forming quinones and other oxidation products.
Reduction: Although less common, catechins can be reduced under specific conditions.
Substitution: Catechins can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride can be used, often in alcoholic solvents.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions, usually in polar solvents.
Major Products Formed
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: Reduced forms of catechin, such as dihydrocatechin.
Substitution: Substituted catechin derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Catechin-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of catechins in various systems.
Biology: Helps in studying the bioavailability and metabolism of catechins in living organisms.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of catechins.
Industry: Employed in the development of functional foods and nutraceuticals, as well as in quality control processes.
Mécanisme D'action
Catechin-13C3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and chelates metal ions, thereby reducing oxidative stress. The compound also induces the production of antioxidant enzymes and inhibits pro-oxidant enzymes. Key molecular targets include cyclooxygenase-1 (COX-1), which is inhibited by catechins, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epicatechin-13C3: Another 13C-labeled flavonoid with similar antioxidant properties.
Epigallothis compound: A 13C-labeled form of epigallocatechin, known for its potent antioxidant activity.
Catechin-2,3,4-13C3: A variant of catechin labeled at different carbon positions.
Uniqueness
This compound is unique due to its specific labeling, which allows for precise tracking in metabolic studies. Its stability and incorporation into various biological systems make it a valuable tool for research.
Conclusion
This compound is a versatile and valuable compound in scientific research, offering insights into the metabolic pathways and pharmacokinetics of catechins. Its unique properties and wide range of applications make it an essential tool in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C15H14O6 |
|---|---|
Poids moléculaire |
293.25 g/mol |
Nom IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1/i6+1,13+1,15+1 |
Clé InChI |
PFTAWBLQPZVEMU-PNGBONKESA-N |
SMILES isomérique |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


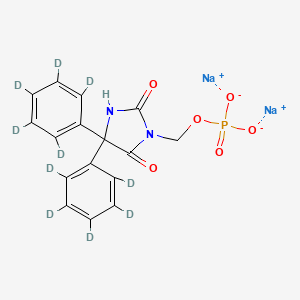

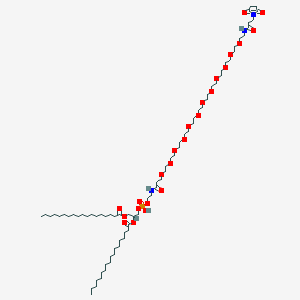
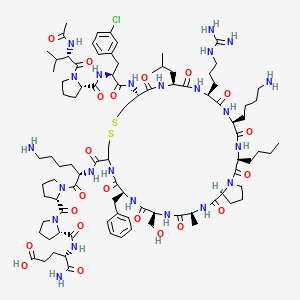
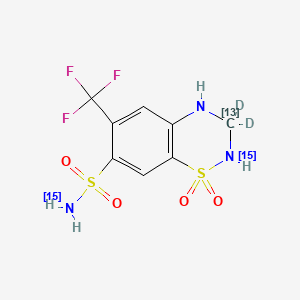
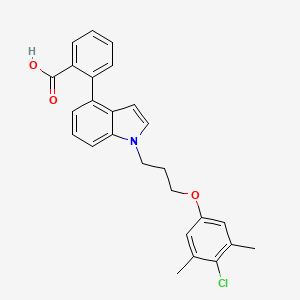
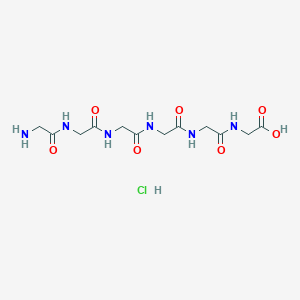
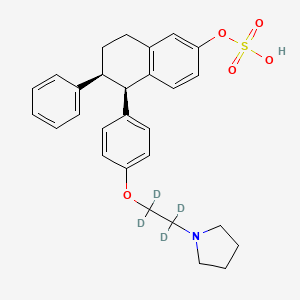
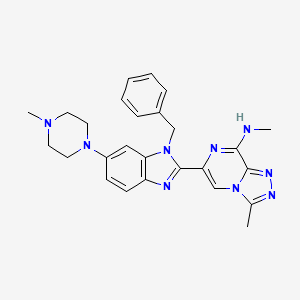
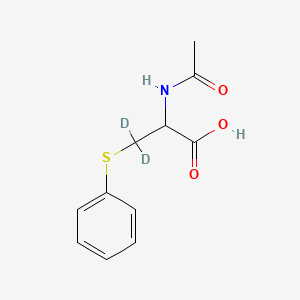

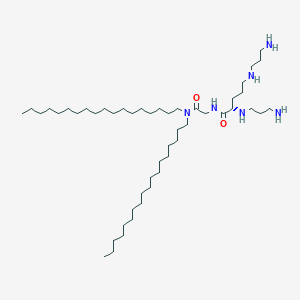
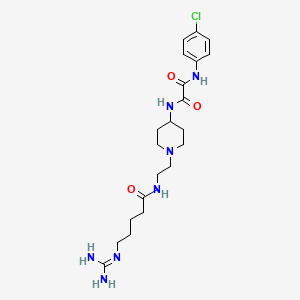
![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
